![molecular formula C22H47N B12642598 N,N-Dimethylicosylamine CAS No. 45275-74-9](/img/structure/B12642598.png)
N,N-Dimethylicosylamine
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Overview
Description
N,N-Dimethylicosylamine is an organic compound belonging to the class of amines. It is characterized by the presence of a dimethylamino group attached to a long alkyl chain. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylicosylamine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with a long-chain alkyl halide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction efficiency. The final product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylicosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; moderate temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
N,N-Dimethylicosylamine serves as a versatile reagent in organic synthesis. It is primarily utilized in the preparation of quaternary ammonium salts, which are crucial for various chemical reactions and applications.
Key Applications:
- Synthesis of Quaternary Ammonium Compounds: this compound is involved in the quaternization reactions that yield new classes of d-xylopyranosides. These compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Ion-Pairing Agent in Chromatography: It functions as an ion-pairing agent in high-performance liquid chromatography (HPLC), enhancing the separation and quantification of pharmaceutical compounds like thiazinamium methylsulphate .
Antimicrobial and Biological Research
The compound has shown significant potential in antimicrobial research. Its derivatives have been tested for their efficacy against a range of microorganisms.
Case Study:
- A study demonstrated that derivatives of this compound exhibited strong antimicrobial activity against fungi such as Candida albicans and bacteria including Staphylococcus aureus. The results indicated that longer hydrocarbon chains in the ammonium salt enhanced their antimicrobial properties .
Materials Science
This compound is also utilized in the development of advanced materials, particularly membranes with antibacterial properties.
Key Research Findings:
- In the synthesis of cellulose acetate membranes for reverse osmosis, the incorporation of this compound improved the membranes' antibacterial characteristics and overall performance in water purification systems .
Analytical Chemistry
The compound plays a critical role in analytical methods, particularly in chromatography.
Applications:
- Enhancing Chromatographic Performance: this compound has been evaluated for its ability to suppress silanol interactions in reversed-phase liquid chromatography, improving the resolution of complex mixtures .
- Chiral Separations: It aids in chiral separations through complexation with proteins, facilitating the analysis of enantiomers by capillary zone electrophoresis .
Toxicological Studies
While exploring its applications, understanding the safety profile of this compound is crucial. Toxicological studies indicate that it exhibits moderate toxicity levels but is generally considered safe under controlled conditions.
Toxicity Insights:
Mechanism of Action
The mechanism of action of N,N-Dimethylicosylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can lead to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylicosylamine can be compared with other similar compounds, such as:
N,N-Dimethyloctylamine: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
N,N-Dimethylhexylamine: Another related compound with an even shorter alkyl chain, affecting its reactivity and use in different contexts.
N,N-Dimethyldodecylamine: With a longer alkyl chain, this compound exhibits distinct properties and is used in different industrial applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and suitability for various applications.
Biological Activity
N,N-Dimethylicosylamine, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its antimicrobial, cytotoxic, and mutagenic properties, drawing on recent studies and data.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₃H₃₁N
- Molecular Weight : 199.41 g/mol
- Structure : It contains two methyl groups attached to a nitrogen atom, along with a long hydrocarbon chain.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Case Studies and Findings
- Antifungal Activity :
- Antibacterial Activity :
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 128 | Moderate |
Escherichia coli | 2048 | Weak |
Candida albicans | 256 | Moderate |
Candida glabrata | 512 | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound.
- In vitro studies indicated that while some derivatives exhibit cytotoxic effects at high concentrations, they remain within safe limits for therapeutic applications. The compound's cytotoxicity was assessed using murine fibroblast cell lines, revealing a dose-dependent response .
Mutagenicity Assessment
The Ames test has been widely utilized to evaluate the mutagenic potential of this compound.
- Results from multiple studies indicate that this compound does not exhibit mutagenic activity, as no significant increase in mutant colonies was observed at various concentrations tested .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial : Effective against certain fungi and bacteria, particularly with longer alkyl chains.
- Cytotoxic : Exhibits dose-dependent cytotoxicity but remains within acceptable safety margins.
- Mutagenic : No evidence of mutagenicity in standard assays.
Properties
CAS No. |
45275-74-9 |
---|---|
Molecular Formula |
C22H47N |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
N,N-dimethylicosan-1-amine |
InChI |
InChI=1S/C22H47N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h4-22H2,1-3H3 |
InChI Key |
AYNZRGVSQNDHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
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